Cas no 55553-54-3 (9H-Purin-6-amine,N-(1-phenylethyl)-)
55553-54-3 structure
Product Name:9H-Purin-6-amine,N-(1-phenylethyl)-
Numero CAS:55553-54-3
MF:C13H13N5
MW:239.275821447372
CID:373249
PubChem ID:124293
Update Time:2025-04-19
9H-Purin-6-amine,N-(1-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Purin-6-amine,N-(1-phenylethyl)-
- alpha-(N6-adenyl)styrene oxide
- N-(1-phenylethyl)-7H-purin-6-amine
- N-(1-Phenylethyl)-9H-purin-6-amine
- Z56935828
- 1-phenylethyl(7H-purin-6-yl)amine
- F0578-0063
- SCHEMBL2623141
- DTXSID00874405
- (R)-alpha-(N(6)-Adenyl)styrene oxide
- ADENINE,6N-(1-PHENYLETHYL)
- CL-16625
- SR-01000007303
- 6-Phenylethylaminopurine
- 1H-Purin-6-amine, N-(1-phenylethyl)-
- CHEMBL1367143
- SMR000017460
- AKOS005853545
- AKOS016332226
- N-(1-Phenylethyl)-1H-purin-6-amine
- 6-(a-methylbenzylamino)purine
- cid_124293
- NCGC00168501-01
- IFLab1_002363
- alpha-N6-Ad-SO
- HMS2249C11
- 55553-54-3
- regid7969507
- MLS000101215
- NCGC00081764-02
- Oprea1_551360
- AB00433751-04
- HMS1418L09
- SR-01000007303-1
- SCHEMBL17933810
- BDBM38842
- AKOS001063562
-
- Inchi: 1S/C13H13N5/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H2,14,15,16,17,18)
- Chiave InChI: OPBOKLRORBKBAN-UHFFFAOYSA-N
- Sorrisi: N(C1=C2C(=NC=N1)N=CN2)C(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 239.11729
- Massa monoisotopica: 239.117
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 266
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 66.5Ų
Proprietà sperimentali
- Densità: 1.337
- Punto di ebollizione: 512.7°C at 760 mmHg
- Punto di infiammabilità: 263.9°C
- Indice di rifrazione: 1.731
- PSA: 66.49
9H-Purin-6-amine,N-(1-phenylethyl)- Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
55553-54-3 (9H-Purin-6-amine,N-(1-phenylethyl)-) Prodotti correlati
- 1214-39-7(6-Benzylaminopurine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso